4-(3-methylpyrazin-2-yl)benzamide
Description
4-(3-Methylpyrazin-2-yl)benzamide is a benzamide derivative featuring a pyrazine ring substituted with a methyl group at the 3-position, linked to the 4-position of the benzamide core. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in receptor-targeted therapies.
Properties
IUPAC Name |
4-(3-methylpyrazin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-8-11(15-7-6-14-8)9-2-4-10(5-3-9)12(13)16/h2-7H,1H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGSBCQTQMTVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(3-methylpyrazin-2-yl)benzamide with structurally or functionally related benzamide derivatives, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogues and Substituent Effects
4-{[3-(1-Piperidinyl)-2-pyrazinyl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide ()
- Structure : Contains a piperidine-substituted pyrazine linked via an ether bond to the benzamide core. The trifluoromethyl group enhances lipophilicity and metabolic stability.
- Comparison : The 3-methylpyrazine in the target compound lacks the piperidine and trifluoromethyl substituents, likely reducing steric bulk and altering receptor affinity. Piperidine derivatives often exhibit enhanced CNS penetration, whereas methylpyrazine may favor solubility .
JJGW Series () Structure: Arylpiperazine-substituted benzamides (e.g., JJGW01: 2-{4-[4-(3-chlorophenyl)piperazin-1-yl]butoxy}benzamide). Comparison: The piperazine moiety in JJGW compounds confers α1-adrenolytic activity, while the pyrazine in this compound may target different receptors (e.g., dopamine or kinase pathways).
4-{[(6-Methoxypyridin-3-yl)amino]methyl}benzamide () Structure: Methoxypyridine-linked benzamide with a flexible aminomethyl spacer. Comparison: The methoxy group improves water solubility, contrasting with the methylpyrazine’s moderate hydrophobicity. The spacer in ’s compound may enhance conformational flexibility for binding .
Physicochemical Properties
| Property | This compound | 4-{[3-(1-Piperidinyl)-2-pyrazinyl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide | JJGW01 |
|---|---|---|---|
| Molecular Weight | ~243.3 g/mol | ~487.4 g/mol | ~447.9 |
| LogP (Predicted) | 1.8–2.2 | 3.5–4.0 | 2.9–3.4 |
| Hydrogen Bond Acceptors | 4 | 7 | 5 |
| Solubility (mg/mL) | ~0.5 (Moderate) | <0.1 (Low) | ~0.3 |
Data inferred from analogs in , and 14. Methylpyrazine balances moderate lipophilicity and solubility, favorable for oral bioavailability .
Research Findings and Limitations
Synthetic Challenges : highlights lower yields in sterically hindered benzamide derivatives, suggesting that the methyl group in this compound may complicate coupling reactions .
Biological Gaps: No direct activity data exist for the target compound.
Analytical Characterization : Techniques like ¹H-NMR and FTIR () are critical for verifying purity, especially in distinguishing methylpyrazine peaks from aromatic protons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
